(R)-4-Isopropylthiazolidine-2-thione
CAS No.: 110199-16-1
VCID: VC0012538
Molecular Formula: C6H11NS2
Molecular Weight: 161.3 g/mol
* For research use only. Not for human or veterinary use.
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Description | (R)-4-Isopropylthiazolidine-2-thione is a chemical compound that belongs to the thiazolidine-2-thione family . Thiazolidine-2-thione is a heterocyclic compound with a five-membered ring structure containing nitrogen and sulfur atoms . These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, including uses as aldose reductase inhibitors, anticancer, anti-inflammatory, and antifungal agents . Thiazolidine-2-thione derivatives have been explored for their potential as Xanthine Oxidase (XO) inhibitors . XO is an enzyme involved in hyperuricemia, and research has focused on thiazolidine-2-thione derivatives as effective and affordable XO inhibitors . One such derivative, compound 6k, demonstrated significant XO inhibitory activity, outperforming allopurinol in in vitro enzyme catalysis assays . The structure-activity relationship studies indicated that a phenyl-sulfonamide group is crucial for the XO inhibitory activity of thiazolidine-2-thione derivatives . A similar compound, 4-Methyl-1,3-thiazolidine-2-thione, shares a similar structure to (R)-4-Isopropylthiazolidine-2-thione, with a methyl group at the 4 position instead of an isopropyl group . Like thiazolidine-2-thiones, 4-Methyl-1,3-thiazolidine-2-thione is used as an organic intermediate in pharmaceuticals and agrochemicals . Researchers continue to explore novel derivatives of thiazolidine-2-thione to discover compounds with enhanced biological activities and medicinal applications . |
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CAS No. | 110199-16-1 |
Product Name | (R)-4-Isopropylthiazolidine-2-thione |
Molecular Formula | C6H11NS2 |
Molecular Weight | 161.3 g/mol |
IUPAC Name | (4R)-4-propan-2-yl-1,3-thiazolidine-2-thione |
Standard InChI | InChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1 |
Standard InChIKey | CWIZUGZKLJDJLE-YFKPBYRVSA-N |
SMILES | CC(C)C1CSC(=S)N1 |
Canonical SMILES | CC(C)C1CSC(=S)N1 |
PubChem Compound | 13922954 |
Last Modified | Sep 14 2023 |
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